3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid
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Overview
Description
3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to an azolidinyl ring, which is further substituted with a 4-methoxyphenylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the azolidinyl ring through a cyclization reaction, followed by the introduction of the 4-methoxyphenylamino group via nucleophilic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions. These reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that the compound can modulate oxidative stress pathways, which is crucial in its antioxidant and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenyl)amino]propanehydrazide: Known for its antioxidant and anticancer activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Studied for its cytotoxic activity against breast cancer.
Uniqueness
3-{3-[(4-Methoxyphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O5/c1-25-14-7-5-12(6-8-14)19-15-10-16(21)20(17(15)22)13-4-2-3-11(9-13)18(23)24/h2-9,15,19H,10H2,1H3,(H,23,24) |
InChI Key |
ZOOUOVFFIOEYTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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